Fmoc-l-thyroxine
Overview
Description
Fmoc-l-thyroxine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with l-thyroxine, a synthetic form of the thyroid hormone thyroxine The Fmoc group is widely used in peptide synthesis to protect the amine group of amino acids during the synthesis process
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-l-thyroxine typically involves the protection of the amine group of l-thyroxine with the Fmoc group. This can be achieved by reacting l-thyroxine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amine group without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Fmoc-l-thyroxine can undergo various chemical reactions, including:
Oxidation: The aromatic rings in the Fmoc group can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like piperidine are used to remove the Fmoc group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the Fmoc group can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylmethanol derivatives.
Scientific Research Applications
Chemistry
Fmoc-l-thyroxine is used in solid-phase peptide synthesis (SPPS) as a protected form of l-thyroxine. It allows for the selective incorporation of l-thyroxine into peptides without interfering with other reactive groups.
Biology
In biological research, this compound is used to study the role of thyroid hormones in cellular processes. It can be incorporated into peptides and proteins to investigate their interactions with thyroid hormone receptors.
Medicine
This compound is used in the development of thyroid hormone analogs for therapeutic purposes. It helps in the design of new drugs that can mimic or modulate the activity of thyroid hormones.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It provides a way to incorporate thyroid hormone activity into therapeutic peptides.
Mechanism of Action
The mechanism of action of Fmoc-l-thyroxine involves its conversion to l-thyroxine upon removal of the Fmoc group. l-thyroxine then acts on thyroid hormone receptors in various tissues, regulating gene expression and metabolic processes . The molecular targets include thyroid hormone receptors (TRα and TRβ), which mediate the effects of thyroid hormones on growth, development, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Fmoc-l-tryptophan: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-l-tyrosine: Used for incorporating tyrosine into peptides.
Fmoc-l-phenylalanine: Used for incorporating phenylalanine into peptides.
Uniqueness
Fmoc-l-thyroxine is unique due to its combination of the Fmoc protecting group with the biologically active l-thyroxine. This allows for the selective incorporation of thyroid hormone activity into peptides, making it valuable for research and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGNSLHQIJXLGJ-SANMLTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21I4NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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